Desethyl Amiodarone Hydrochloride is the primary active metabolite of Amiodarone, a widely used antiarrhythmic medication. The chemical structure of Desethyl Amiodarone Hydrochloride is characterized by its complex arrangement, which includes a benzofuran moiety and multiple iodine atoms. Its chemical formula is CHClINO, and it has a molecular weight of approximately 645.3116 g/mol . This compound is known for its role in treating various cardiac arrhythmias, particularly in life-threatening situations.
The exact mechanism of action of desethylamiodarone is not fully understood, but it is thought to share some similarities with amiodarone. Amiodarone is known to interact with potassium channels in heart cells, thereby affecting the electrical activity of the heart and reducing arrhythmias []. Desethylamiodarone may also interact with these channels, contributing to its antiarrhythmic effects [].
Desethyl Amiodarone Hydrochloride is primarily formed through the metabolic process of Amiodarone, which involves the cytochrome P450 enzymes CYP3A4 and CYP2C8. These enzymes facilitate the N-dealkylation of Amiodarone, leading to the formation of Desethyl Amiodarone. The compound can undergo further reactions, including hydroxylation, which has been observed in animal studies but lacks clear clinical significance .
The reaction pathway can be summarized as follows:
Desethyl Amiodarone Hydrochloride exhibits significant biological activity as an antiarrhythmic agent. It functions by prolonging the action potential duration and refractory period in myocardial tissue, thereby stabilizing cardiac rhythm. Furthermore, it has been shown to inhibit various ion channels, including sodium and potassium channels, contributing to its therapeutic effects .
In terms of pharmacodynamics, Desethyl Amiodarone demonstrates a high degree of protein binding (approximately 96%), which influences its bioavailability and therapeutic efficacy .
The synthesis of Desethyl Amiodarone Hydrochloride can be achieved through several methods. One common approach involves the reaction of the free base form of Amiodarone with chloroethyl chloroformate in a solvent such as toluene. This reaction results in the formation of Desethyl Amiodarone, which can then be converted into its hydrochloride salt form through acidification .
Desethyl Amiodarone Hydrochloride is primarily utilized in clinical settings for managing arrhythmias, especially in patients who are resistant to other treatments. Its effectiveness in controlling ventricular tachycardia and atrial fibrillation makes it a valuable option for cardiologists . Additionally, it serves as an analytical reference standard in pharmacokinetic studies involving Amiodarone.
Interaction studies have demonstrated that Desethyl Amiodarone can inhibit various cytochrome P450 enzymes, notably CYP2D6 and CYP3A4, which may lead to altered metabolism of co-administered drugs . This inhibition can result in increased plasma levels of other medications metabolized by these enzymes, necessitating careful monitoring when used concurrently with other pharmacological agents.
Several compounds share structural or functional similarities with Desethyl Amiodarone Hydrochloride. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Amiodarone | Benzofuran derivative | Antiarrhythmic | Parent compound; broader spectrum of action |
N-Desethylamiodarone | Benzofuran derivative | Antiarrhythmic | Directly related metabolite; less potent than Desethyl Amiodarone Hydrochloride |
Dronedarone | Benzofuran derivative | Antiarrhythmic | Non-iodinated; reduced side effects compared to Amiodarone |
Sotalol | Benzosulfamide | Antiarrhythmic | Class III antiarrhythmic; primarily beta-blocking effects |
Desethyl Amiodarone Hydrochloride stands out due to its specific metabolic pathway from Amiodarone and its potent antiarrhythmic properties while also exhibiting significant interactions with drug metabolism pathways.
Desethyl Amiodarone Hydrochloride exerts profound effects on hepatocyte lysosomal function through its potent inhibition of lysosomal phospholipase enzymes. Research has demonstrated that this metabolite significantly inhibits both phospholipase A1 and phospholipase A2 activities within hepatocyte lysosomes [1] [2]. The inhibition of phospholipase A1 is particularly pronounced, with desethylamiodarone showing extremely potent inhibitory effects against lung lysosomal phospholipase A1 preparations [3]. This inhibition occurs through the compound's cationic amphiphilic properties, which allow it to interact with and disrupt the normal enzymatic processes responsible for phospholipid catabolism.
The mechanism of phospholipase inhibition involves the displacement of the enzyme from lysosomal membranes through electrostatic interactions. Desethylamiodarone accumulates within lysosomes and becomes incorporated into lysosomal membranes, resulting in a less negatively charged membrane environment that leads to the dissociation of lysosomal phospholipase A2 from its membrane binding sites [1]. This dissociation not only prevents the enzyme from accessing its membrane-associated substrates but also renders the unbound lipase susceptible to degradation by lysosomal proteases.
The inhibition of lysosomal phospholipases by Desethyl Amiodarone Hydrochloride directly leads to the development of phospholipidosis, a characteristic pathological condition marked by the excessive accumulation of phospholipids within cellular organelles. Studies have shown that desethylamiodarone induces more severe phospholipidosis than amiodarone itself, with phospholipid levels increasing nearly five-fold in susceptible cell populations [2]. This phospholipidosis manifests as the formation of multilamellar inclusion bodies within hepatocytes, observable as early as 24 hours after exposure to subtoxic concentrations of the compound [4] [5].
The phospholipidosis induced by desethylamiodarone is characterized by specific ultrastructural changes in hepatocytes, including the presence of myelinoid inclusion bodies, which are pathognomonic features of drug-induced lysosomal storage disorders [4] [5]. These inclusion bodies appear as multilamellar structures containing electron-dense material and represent the accumulation of undigested phospholipids that would normally be catabolized by functional lysosomal phospholipases.
Desethyl Amiodarone Hydrochloride significantly compromises lysosomal membrane integrity through multiple mechanisms. The compound's accumulation within lysosomes leads to alterations in lysosomal pH and membrane composition, ultimately resulting in lysosomal membrane permeabilization [6] [7]. This disruption of lysosomal integrity allows for the release of lysosomal enzymes into the cytoplasm, where they can cause additional cellular damage through the inappropriate activation of degradative processes outside their normal compartment.
The lysosomal membrane disruption induced by desethylamiodarone is associated with increased formation of extracellular vesicles carrying autophagy markers, indicating a cellular response to the lysosomal dysfunction [6]. This vesicular release represents an attempt by the cell to dispose of damaged lysosomal contents and maintain cellular homeostasis in the face of ongoing lysosomal perturbation.
The compound significantly alters autophagy processes in hepatocytes, leading to the accumulation of autophagosomes and impaired autophagic flux. Desethylamiodarone treatment results in increased autophagosome formation within 12 to 48 hours of exposure, but this increase is not accompanied by corresponding increases in autophagic clearance [6] [7]. The disruption of normal autophagy processes contributes to the accumulation of damaged cellular components and further exacerbates cellular dysfunction.
The autophagy disruption induced by desethylamiodarone is characterized by the formation of large cytoplasmic vacuoles and the accumulation of autophagosome-like structures that fail to fuse properly with lysosomes [6]. This impairment of autophagosome-lysosome fusion represents a critical bottleneck in the cellular clearance system, leading to the progressive accumulation of cellular debris and contributing to the overall toxicity of the compound.
The compound exerts significant inhibitory effects on the mitochondrial electron transport chain, particularly targeting Complex I and Complex II of the respiratory chain. Research has demonstrated that desethylamiodarone inhibits both nicotinamide adenine dinucleotide-linked and succinate-linked respiration, with the inhibition of Complex II being more pronounced than that observed with amiodarone [8] [11]. This dual inhibition of respiratory complexes severely impairs the cell's ability to generate ATP through oxidative phosphorylation.
The electron transport chain inhibition induced by desethylamiodarone occurs through direct interaction with the respiratory complexes, leading to decreased maximal respiration, reduced ATP production, and impaired coupling efficiency [8] [9]. The compound also affects non-mitochondrial oxygen consumption and decreases spare respiratory capacity, indicating widespread disruption of cellular bioenergetics.
Desethyl Amiodarone Hydrochloride induces significant alterations in mitochondrial morphology and dynamics, leading to extensive mitochondrial fragmentation. Studies using confocal fluorescence microscopy have revealed that the compound causes mitochondrial networks to fragment into smaller, disconnected mitochondria within 3 to 6 hours of exposure [9] [10]. This fragmentation is indicative of disrupted mitochondrial fusion-fission balance and represents a cellular stress response to mitochondrial dysfunction.
The mitochondrial fragmentation induced by desethylamiodarone is associated with increased susceptibility to mitochondrial damage and reduced efficiency of mitochondrial function [9]. Fragmented mitochondria are more prone to damage and are more readily eliminated by mitophagy, contributing to the overall loss of mitochondrial mass and function in affected cells.
The compound induces mitochondrial permeability transition, a process characterized by the opening of permeability transition pores in the mitochondrial inner membrane. Desethylamiodarone causes a cyclosporine A-independent mitochondrial permeability transition, as determined by cobalt-mediated calcein fluorescence quenching assays [10]. This permeability transition leads to mitochondrial swelling, loss of membrane integrity, and the release of pro-apoptotic factors from the mitochondrial intermembrane space.
The mitochondrial permeability transition induced by desethylamiodarone is accompanied by the release of cytochrome c, apoptosis-inducing factor, and other pro-apoptotic proteins into the cytoplasm [9] [10]. This release of mitochondrial contents represents a key step in the activation of apoptotic pathways and contributes significantly to the compound's cytotoxic effects.
Desethyl Amiodarone Hydrochloride triggers the release of cytochrome c from mitochondria, initiating the intrinsic apoptotic pathway. Studies have demonstrated that the compound induces concentration-dependent cytochrome c release within 6 to 24 hours of exposure, with effects observable at concentrations ranging from 10 to 20 micromolar [9] [12] [13]. This cytochrome c release occurs through outer mitochondrial membrane permeabilization and represents a critical step in the activation of caspase-dependent apoptotic pathways.
The cytochrome c release induced by desethylamiodarone is accompanied by the activation of caspase-9 and subsequent activation of effector caspases, including caspase-3 [9] [12]. This caspase activation cascade leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase, and ultimately results in apoptotic cell death.
The compound causes severe adenosine triphosphate depletion in hepatocytes through its combined effects on mitochondrial function and glycolytic metabolism. Desethylamiodarone decreases both mitochondrial ATP production and glycolytic ATP synthesis, leading to rapid and severe energy depletion [8] [9]. This ATP depletion occurs within 3 to 6 hours of exposure and contributes significantly to the compound's cytotoxic effects.
The ATP depletion induced by desethylamiodarone is more severe than that caused by amiodarone and cannot be explained solely by mitochondrial inhibition, suggesting additional effects on cellular energy metabolism [8]. The compound also decreases lactate accumulation after oligomycin administration, indicating interference with glycolytic machinery in addition to its mitochondrial effects.
Parameter | Effect | Concentration Range (μM) | Time to Effect (hours) | Mechanism | Reference |
---|---|---|---|---|---|
Mitochondrial membrane potential | Decreased | 10-35 | 0.5-6 | Membrane depolarization | [8] [9] [10] |
Complex I inhibition | Inhibited | 10-50 | 2-6 | Electron transport chain inhibition | [8] [11] |
Complex II inhibition | Inhibited | 10-50 | 2-6 | Electron transport chain inhibition | [8] [11] |
ATP production | Decreased | 10-25 | 3-6 | Impaired oxidative phosphorylation | [8] [9] |
Cytochrome c release | Induced | 10-20 | 6-24 | Outer membrane permeabilization | [9] [12] [13] |
Mitochondrial fragmentation | Induced | 10-25 | 3-6 | Fission-fusion imbalance | [9] [10] |
Respiratory capacity | Decreased | 10-25 | 3-6 | Respiratory chain dysfunction | [8] [9] |
Desethyl Amiodarone Hydrochloride activates multiple apoptotic pathways in hepatocytes, with the mitochondrial intrinsic pathway being the predominant mechanism of cell death induction. The compound significantly alters the expression of key apoptotic regulatory proteins, including increases in Bax protein expression and decreases in Bcl-2 protein expression [14] [12] [13]. This shift in the Bax/Bcl-2 ratio creates a pro-apoptotic cellular environment that favors the activation of mitochondrial-mediated apoptosis.
The apoptotic pathway activation induced by desethylamiodarone is characterized by the sequential activation of caspase-9 and caspase-3, leading to the cleavage of cellular substrates and the execution of apoptotic cell death [12] [13]. The compound also induces phosphorylation changes in pro-survival proteins, including decreased phosphorylation of Akt and Bad, further promoting apoptotic signaling.
Apoptotic Marker | Change Direction | Fold Change | Concentration (μM) | Time Point (hours) | Cell Type | Reference |
---|---|---|---|---|---|---|
Bax protein expression | Increased | 2.0-3.5 | 10-25 | 12-24 | Various | [14] [12] [13] |
Bcl-2 protein expression | Decreased | 0.3-0.6 | 10-25 | 12-24 | Various | [14] [12] [13] |
Bax/Bcl-2 ratio | Increased | 3.0-6.0 | 10-25 | 12-24 | Various | [14] [12] [13] |
Caspase-3 activation | Activated | 2.5-4.0 | 12.5-25 | 6-24 | T24, HeLa | [12] [13] |
Caspase-9 activation | Activated | 2.0-3.5 | 10-20 | 6-24 | B16F10, MDA-MB-231 | [9] [10] |
Cytochrome c release | Increased | 2.0-4.0 | 10-20 | 6-24 | Multiple | [9] [12] [13] |
PARP cleavage | Increased | 2.5-5.0 | 15-25 | 12-24 | T24, HeLa | [12] [13] |
Annexin V positivity | Increased | 2.0-3.0 | 3.5-10 | 6-24 | HPL1A, A549 | [15] [16] |
The cellular toxicity of Desethyl Amiodarone Hydrochloride consistently exceeds that of its parent compound amiodarone across multiple cell types and experimental systems. Comparative studies have demonstrated that the metabolite induces significantly greater cytotoxicity in hepatocytes, with effects observable at lower concentrations and shorter exposure times [17] [5] [16]. The enhanced toxicity of desethylamiodarone is attributed to its increased accumulation in cellular organelles and its more potent inhibitory effects on key cellular processes.
Cell Type | Concentration (μM) | Exposure Time (hours) | Cytotoxicity Endpoint | Relative Toxicity vs Amiodarone | Reference |
---|---|---|---|---|---|
HepG2 cells | 6.25-100 | 6-24 | Cell viability | Higher | [17] |
Isolated hepatocytes | 1-50 | 24 | Lactate dehydrogenase release | Significantly higher | [5] |
Human thyrocytes | 6.8±1.1 | 24 | Cell death (EC50) | Much higher | [18] |
Human lung epithelial cells | 3.5-20 | 24 | Propidium iodide staining | Higher | [16] |
T24 bladder cancer cells | 10 | 24 | Mitochondrial depolarization | Higher | [12] |
HeLa cervical cancer cells | 10-50 | 24-48 | Cell proliferation inhibition | Higher | [13] |
The superior toxicity of desethylamiodarone is observed consistently across different endpoints, including cell viability, lactate dehydrogenase release, and mitochondrial dysfunction markers. This enhanced toxicity profile makes the metabolite a compound of particular concern in the context of amiodarone-related toxicity and highlights the importance of understanding its specific mechanisms of action.
The lysosomal perturbation induced by Desethyl Amiodarone Hydrochloride represents a comprehensive disruption of lysosomal function that contributes significantly to the compound's overall toxicity. The effects on lysosomal function are multifaceted, involving enzyme inhibition, membrane disruption, and alterations in autophagy processes that collectively impair cellular homeostasis.
Lysosomal Component | Effect of Desethylamiodarone | Concentration (μM) | Time Course (hours) | Functional Consequence | Reference |
---|---|---|---|---|---|
Phospholipase A1 | Inhibited | 7.6-8 | 24-96 | Phospholipid catabolism impaired | [1] [2] |
Phospholipase A2 | Inhibited | 7.6-8 | 24-96 | Phospholipid catabolism impaired | [1] [2] |
Lysosomal pH | Altered | 5-10 | 12-24 | Lysosomal dysfunction | [6] [7] |
Phospholipid accumulation | Increased | 10-20 | 24-96 | Phospholipidosis | [4] [1] |
Myelinoid inclusion bodies | Formed | 8 | 24 | Cellular storage disorder | [4] [5] |
Lysosomal membrane integrity | Compromised | 10-25 | 6-24 | Lysosomal leakage | [6] [7] |
Autophagosome formation | Increased | 10-20 | 12-48 | Autophagy disruption | [6] [7] |
The lysosomal perturbation effects of desethylamiodarone are characterized by their persistence and progressive nature. Once established, these effects show limited reversibility, with inclusion bodies persisting for extended periods even after compound withdrawal [4] [5]. This persistence suggests that the lysosomal damage induced by the metabolite may have long-lasting consequences for cellular function and viability.
The cellular toxicity induced by Desethyl Amiodarone Hydrochloride results from the integration of multiple pathological processes that collectively overwhelm cellular defense mechanisms. The compound's effects on lysosomal function and mitochondrial integrity create a cascade of cellular dysfunction that ultimately leads to cell death through apoptotic pathways. The inhibition of lysosomal phospholipases leads to phospholipid accumulation and lysosomal dysfunction, while the disruption of mitochondrial function results in energy depletion and the activation of apoptotic signaling.
The mechanistic integration of these effects is evidenced by the temporal relationship between lysosomal perturbation and mitochondrial dysfunction, with both processes contributing to the overall cytotoxic effect of the compound. The enhanced toxicity of desethylamiodarone compared to amiodarone reflects the metabolite's greater potency in inducing both lysosomal and mitochondrial dysfunction, resulting in a more severe and rapid onset of cellular toxicity.